N'-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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Overview
Description
N’-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with a variety of functional groups, including aromatic rings, ethers, and amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps. One common route includes the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
- 2-(4-Chloro-3,5-dimethylphenoxy)ethanol
- 4-Chloro-3,5-dimethylphenol
Uniqueness
N’-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N'-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2.C2H2O4/c1-11-9-13(10-12(2)14(11)15)19-8-7-18-6-5-17-4-3-16;3-1(4)2(5)6/h9-10,17H,3-8,16H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHNGIRNULBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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